(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-3-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c28-20(16-14-21-17-5-2-1-4-15(16)17)26-12-10-25(11-13-26)18-6-7-19(24-23-18)27-9-3-8-22-27/h1-9,14,21H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRVXAJMJWENDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s known that indole derivatives, which share a similar structure, interact with their targets by binding to them, thereby initiating a series of biochemical reactions. This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to influence a variety of biochemical pathways due to their broad-spectrum biological activities. These pathways can include those involved in inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria infection, and cholinesterase activity.
Result of Action
Based on the broad-spectrum biological activities of similar indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Biological Activity
The compound (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone , also known as CID 25667678, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure comprises a piperazine ring, a pyridazine moiety, and an indole derivative, which are known to contribute to the biological activity of the compound.
1. Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a study reported that the compound showed an IC50 value in the low micromolar range against breast cancer cells, suggesting its potential as a chemotherapeutic agent .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A series of tests against different bacterial strains revealed that it possesses notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
3. P2Y12 Receptor Antagonism
One of the most promising aspects of this compound is its role as a P2Y12 receptor antagonist. It has been identified as a potent inhibitor of ADP-induced platelet aggregation, which is crucial for preventing thrombus formation in cardiovascular diseases. The selectivity and reversibility of its action on the P2Y12 receptor make it a candidate for further development in antiplatelet therapy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways, thereby inducing apoptosis in malignant cells.
- Receptor Blockade : As a P2Y12 antagonist, it blocks ADP binding to its receptor on platelets, preventing activation and aggregation.
Case Studies
Several case studies have illustrated the efficacy of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | In vitro testing on breast cancer cell lines showed IC50 values of 2.5 µM | Demonstrated potential as an anticancer drug |
| Study 2 | Evaluated against Staphylococcus aureus and E. coli; effective at concentrations ≤ 10 µg/mL | Suggests utility in treating bacterial infections |
| Study 3 | Tested for antiplatelet activity in human blood samples; significant reduction in platelet aggregation observed | Supports its use in cardiovascular disease management |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone exhibit anticancer properties. For instance, inhibitors targeting heat shock protein 90 (HSP90) have shown promise in cancer treatment by disrupting cancer cell proliferation and survival pathways. This compound's ability to inhibit HSP90 could position it as a candidate for further anticancer studies.
Analgesic and Anti-inflammatory Effects
Preliminary studies suggest that this compound may act as an analgesic and anti-inflammatory agent by inhibiting cyclooxygenase enzymes, particularly COX-2. This mechanism is crucial for developing pain management therapies and treating inflammatory conditions.
Neuroprotective Potential
Given the presence of the indole moiety, known for its neuroprotective properties, this compound might also be explored for applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease. The interaction of indole derivatives with neurotransmitter systems could offer insights into new therapeutic strategies .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that allow for the fine-tuning of substituents to enhance biological activity. Key synthetic methods may include:
- Condensation Reactions : To form the piperazine and indole moieties.
- Cyclization Reactions : To create the pyrazole and pyridazine rings.
These synthetic approaches are essential for optimizing pharmacokinetic properties and biological activity.
Case Study 1: Anticancer Activity
A study examining a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the pyrazole or pyridazine components could further enhance efficacy against specific cancer types .
Case Study 2: COX Inhibition
In vitro assays showed that derivatives of this compound effectively inhibited COX enzymes, leading to reduced inflammation in animal models. These findings support its potential use in developing non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogs
*Estimated based on analogs in .
Key Observations
Impact of Core Heterocycles
- Pyridazine-Pyrazole vs. Imidazo-Pyridine: Compounds with imidazo-pyridine cores (e.g., 8p in ) exhibit antileishmanial activity, likely due to enhanced π-π stacking and hydrogen bonding with parasitic enzymes .
- Indole vs. Benzodioxole: Replacing the indole-methanone group (target compound) with a benzodioxole () reduces molecular weight by ~6–8% and increases polarity, which could affect blood-brain barrier permeability .
Piperazine Linker Modifications
- Benzylpiperazine vs. Pyridazine-Piperazine: The benzylpiperazine analog () has a lower molecular weight (319.4 vs. ~380) and higher LogP (3.00), suggesting greater lipophilicity and possible CNS penetration .
Substituent Effects
- Electron-Withdrawing Groups : Fluorobenzoyl and nitro-methoxybenzene substituents (e.g., 2j , 8p ) enhance metabolic stability and enzyme binding but may reduce solubility . The target compound’s indole group balances lipophilicity and polarity.
Q & A
Q. What strategies improve low yields in multi-step syntheses?
- Methodological Answer : Optimize reaction stoichiometry (e.g., excess piperazine for coupling steps) and employ microwave-assisted synthesis to reduce side reactions. Use flow chemistry for intermediates prone to degradation .
Specialized Methodologies
Q. How to design a study evaluating the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Use human liver microsomes (HLMs) incubated with the compound and NADPH. Quantify metabolites via LC-MS/MS and identify CYP isoforms using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. What in silico tools assess potential mutagenicity or carcinogenicity?
- Methodological Answer : Apply QSAR models (e.g., Derek Nexus) and toxicity databases (TOXNET). Validate with Ames tests (Salmonella typhimurium strains TA98/TA100) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
